molecular formula C18H23N5O2 B2430268 N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide CAS No. 2034577-86-9

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide

Cat. No. B2430268
CAS RN: 2034577-86-9
M. Wt: 341.415
InChI Key: XVWXITBSMVDTQQ-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a member of the triazine family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Structure-Affinity Relationship Studies

Research has focused on understanding the binding affinities of benzamide derivatives to various receptors, aiming to identify compounds with high selectivity and affinity. Studies have explored structural modifications to enhance receptor binding, contributing to the development of potential therapeutic agents targeting specific receptor subtypes. For instance, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been examined for their dopamine D(4) receptor ligand properties, revealing that certain structural modifications can significantly impact receptor affinity (Perrone et al., 2000).

Radioligand Development for PET Imaging

Another area of research involves the development of radiolabeled compounds for positron emission tomography (PET) imaging to study neurotransmission systems. Compounds such as [18F]p-MPPF have been investigated for their potential as 5-HT1A antagonists in PET studies, providing insights into the serotonergic system and facilitating the exploration of neurological disorders (Plenevaux et al., 2000).

Sigma Receptor Imaging in Cancer

The potential of benzamide derivatives for imaging sigma receptors, which are overexpressed in certain cancer cells, has been explored. For example, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide has been studied for its ability to visualize primary breast tumors, offering a non-invasive tool for cancer diagnosis and the evaluation of tumor proliferation (Caveliers et al., 2002).

Synthesis and Evaluation of Benzamide Derivatives as Serotonin Receptor Agonists

Benzamide derivatives have been synthesized and evaluated for their effects on gastrointestinal motility, with some compounds demonstrating potential as prokinetic agents by acting as selective serotonin 4 receptor agonists. This research contributes to the development of novel treatments for gastrointestinal disorders (Sonda et al., 2004).

properties

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-8-4-5-9-14(13)16(24)19-12-15-20-17(22-18(21-15)25-2)23-10-6-3-7-11-23/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWXITBSMVDTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide

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